molecular formula C18H21N3O4 B2499888 N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034380-47-5

N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2499888
CAS No.: 2034380-47-5
M. Wt: 343.383
InChI Key: BZYRIBMFGISNID-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activities

Research on new pyridine derivatives, including those with benzofuran components, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This indicates a potential for developing new antibacterial agents from benzofuran derivatives (Patel, Agravat, & Shaikh, 2011). Another study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding good chelating ability with Fe+2 ions and good scavenging activity with DPPH free radicals, suggesting antioxidant and antibacterial potential (Shankerrao, Bodke, & Mety, 2013).

Nootropic Activity

A study explored the synthesis of some 1,4-disubstituted 2-oxopyrrolidines and related compounds for their potential nootropic (cognitive enhancement) activities, indicating the interest in this chemical framework for developing brain health-related applications (Valenta, Urban, Taimr, & Polívka, 1994).

Polymerization Applications

The ADMET polymerization of amino-acid-based dienes, including studies on diketopiperazines, has been researched for creating unsaturated tertiary polyamides, highlighting the material science applications of these compounds (Führer & Schlaad, 2014).

Drug Discovery and Development

In the realm of drug discovery, benzofuran derivatives have been evaluated for their potential as anti-inflammatory, analgesic, and antipyretic agents, among others. This underscores the ongoing research into benzofuran and related structures for therapeutic uses. For instance, a series of benzofuran-2-carboxamides were synthesized and evaluated for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities (Xie et al., 2014).

Future Directions

Benzofuran compounds have shown promising pharmacological potential against various diseases such as Alzheimer’s and Parkinson’s. They are potential natural drug lead compounds . Therefore, the future research directions could involve further exploration of the therapeutic potential of benzofuran derivatives, including “N-(1-(benzofuran-2-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide”, for various diseases.

Biochemical Analysis

Biochemical Properties

The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is known to interact with monoamine transporters and 5-HT receptors . It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function.

Cellular Effects

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It is known to pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation . It also has the potential to induce cell cycle arrest, a typical feature of geroconversion, a senescent state characterized by loss of cell proliferation .

Molecular Mechanism

The compound acts as a substrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This suggests that it exerts its effects at the molecular level by binding to these transporters and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has been observed to produce sustained stimulant-like effects in rats

Dosage Effects in Animal Models

In animal models, the effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide vary with different dosages. It has been found to be more potent than MDA in vitro and in vivo, producing sustained stimulant-like effects in rats

Metabolic Pathways

It is known to interact with monoamine transporters and 5-HT receptors , suggesting that it may be involved in the metabolism of these neurotransmitters

Transport and Distribution

Given its interactions with monoamine transporters , it may be transported into cells via these transporters

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-14-11-13-6-4-5-7-15(13)25-14/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYRIBMFGISNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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